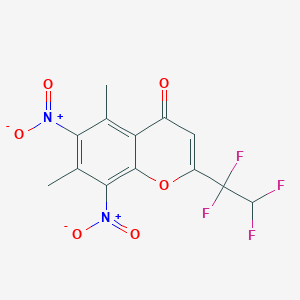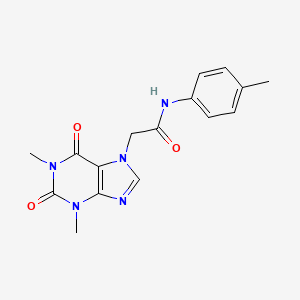![molecular formula C19H19NO5 B11651407 Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B11651407.png)
Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is a synthetic organic compound that features a benzodioxin ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxin moiety imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields an intermediate compound, which is then treated with propyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential due to its unique structural features.
Mécanisme D'action
The mechanism of action of Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes, potentially inhibiting their activity. This inhibition can occur through binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds share the benzodioxin core and have been studied for their antibacterial and enzyme inhibitory activities.
Benzofuran Derivatives: These compounds also feature a benzene ring fused with a heterocyclic structure and exhibit various biological activities.
Uniqueness
Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is unique due to the specific combination of the benzodioxin ring and the propyl ester group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C19H19NO5 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
propyl 4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate |
InChI |
InChI=1S/C19H19NO5/c1-2-9-25-19(22)13-3-6-15(7-4-13)20-18(21)14-5-8-16-17(12-14)24-11-10-23-16/h3-8,12H,2,9-11H2,1H3,(H,20,21) |
Clé InChI |
BBFOASZMGQAADZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651326.png)
![1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11651329.png)
![N-(2-Phenylethyl)-4-propoxy-N-[(4-propoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11651331.png)
![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651334.png)
![Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11651343.png)

![dimethyl 2-[2,2-dimethyl-1-(phenylcarbonyl)-6-[(phenylcarbonyl)oxy]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651354.png)
![5-(3-chloro-2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11651360.png)
![3-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11651372.png)
![4-[(2-methoxy-4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11651374.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651390.png)

![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651394.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide](/img/structure/B11651396.png)
